

An In-depth Technical Guide to Fourphit: Chemical Structure, Properties, and Biological Activity

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Compound of Interest

Compound Name: *Fourphit*

Cat. No.: *B1206179*

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Abstract

Fourphit, with the chemical name 1-[1-(4-isothiocyanatophenyl)cyclohexyl]piperidine, is a derivative of phencyclidine (PCP) that functions as a selective and irreversible inhibitor of the methylphenidate binding site on the dopamine transporter (DAT). This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of **Fourphit**. It includes a summary of its quantitative data, detailed experimental methodologies for key assays, and a discussion of the signaling pathways associated with its mechanism of action.

Chemical Structure and Properties

Fourphit is characterized by a piperidine ring and a cyclohexyl group attached to a phenyl ring, which is substituted with an isothiocyanate group at the para (4-position). Its isomer, **Metaphit**, has the isothiocyanate group at the meta (3-position).

Chemical Name: 1-[1-(4-isothiocyanatophenyl)cyclohexyl]piperidine CAS Number: 104639-01-2 Molecular Formula: C₁₈H₂₄N₂S

While a definitive, published 2D structure for **Fourphit** is not readily available in public chemical databases, its structure can be inferred from its chemical name and the known structure of its

isomer, Metaphit (CID 114745 in PubChem).

Table 1: Physicochemical Properties of Fourphit (Predicted)

Property	Value	Source
Molecular Weight	300.5 g/mol	PubChem (Metaphit)
XLogP3	5.8	PubChem (Metaphit)
Hydrogen Bond Donor Count	0	PubChem (Metaphit)
Hydrogen Bond Acceptor Count	2	PubChem (Metaphit)
Rotatable Bond Count	3	PubChem (Metaphit)
Exact Mass	300.16601995	PubChem (Metaphit)
Topological Polar Surface Area	45.8 Å ²	PubChem (Metaphit)

Biological Activity and Mechanism of Action

Fourphit is a potent and selective probe for the methylphenidate binding site on the dopamine transporter complex. Its primary mechanism of action is the irreversible inhibition of this site, leading to a decrease in the maximum number of binding sites (B_{max}) without altering the binding affinity (K_D) of [³H]methylphenidate.

Table 2: In Vitro Activity of Fourphit

Parameter	Value	Conditions
IC ₅₀	7.1 µM	Inhibition of [³ H]methylphenidate binding in rat striatal tissue

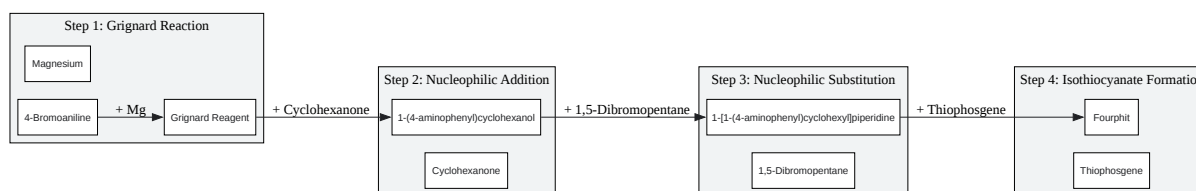
Unlike its isomer Metaphit, which irreversibly inactivates both the methylphenidate and phencyclidine binding sites, **Fourphit** demonstrates selectivity. It binds reversibly to the phencyclidine binding site associated with the N-methyl-D-aspartate (NMDA) receptor, making it a valuable tool for specifically studying the dopamine transport complex.

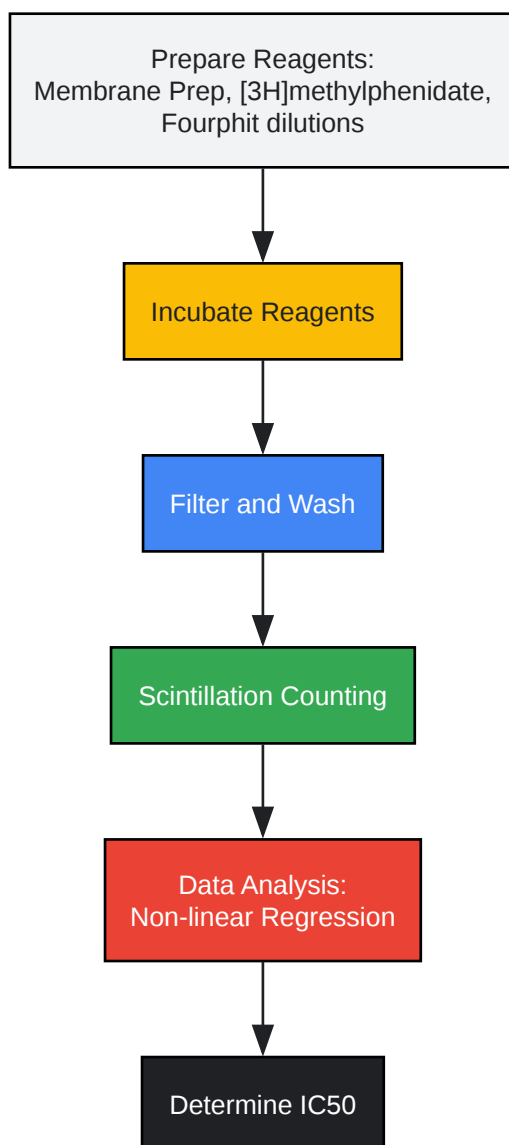
Signaling Pathways

The irreversible inhibition of the dopamine transporter by **Fourphit** leads to an accumulation of dopamine in the synaptic cleft. This sustained increase in dopamine levels has significant downstream effects on various signaling pathways.

Dopamine Transporter Signaling Cascade

The primary consequence of DAT inhibition is the enhanced activation of dopamine receptors (D1-D5) on postsynaptic neurons. This can trigger a cascade of intracellular signaling events.





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